molecular formula C8H14O2 B1198103 3,3-Dimethyl-2,5-hexanedione CAS No. 866-71-7

3,3-Dimethyl-2,5-hexanedione

Cat. No.: B1198103
CAS No.: 866-71-7
M. Wt: 142.2 g/mol
InChI Key: CRVBWHZZWOZRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2,5-hexanedione is a high-purity aliphatic gamma-diketone of significant interest in mechanistic toxicology and neuroscience research. This compound serves as a critical structural analog in studies investigating the molecular pathogenesis of gamma-diketone neuropathy. Unlike its neurotoxic counterpart, 2,5-hexanedione (the toxic metabolite of n-hexane), this compound is characterized by its non-neurotoxicity . The presence of the two methyl groups at the 3-position sterically hinders the compound's ability to form stable pyrrole adducts with lysine residues in axonal proteins , a cyclization reaction that is the initial biochemical step in the neurotoxic pathway of other gamma-diketones. Consequently, this molecule provides an essential tool for researchers to dissect the structure-activity relationships of gamma-diketones and validate the mechanism of neurofilament protein cross-linking and subsequent giant axonopathy . Its primary research value lies in its use as a negative control in comparative studies, enabling scientists to isolate the specific molecular events—specifically, pyrrole formation and oxidation—that lead to the disruption of axonal transport and cytoskeletal integrity . By utilizing this compound, researchers can advance the understanding of solvent-induced neuropathies and contribute to the development of safer industrial chemicals. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

866-71-7

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3,3-dimethylhexane-2,5-dione

InChI

InChI=1S/C8H14O2/c1-6(9)5-8(3,4)7(2)10/h5H2,1-4H3

InChI Key

CRVBWHZZWOZRCY-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)C(=O)C

Canonical SMILES

CC(=O)CC(C)(C)C(=O)C

Other CAS No.

866-71-7

Synonyms

3,3-dimethyl-2,5-hexanedione

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl 2,5 Hexanedione

Retrosynthetic Analysis and Key Precursors for 3,3-Dimethyl-2,5-hexanedione Synthesis

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, readily available starting materials. amazonaws.comFor this compound, which possesses a quaternary carbon center, several disconnection approaches can be envisioned.

A common and powerful strategy for forming 1,4-dicarbonyl compounds is the Stetter reaction. researchgate.netacs.orgThis approach involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, facilitated by an N-heterocyclic carbene (NHC) catalyst. acs.orgrsc.orgIn a retrosynthetic sense, this disconnects the bond between the C3 and C4 positions of this compound. This leads to two key precursors: pivalaldehyde (2,2-dimethylpropanal) and methyl vinyl ketone. The pivalaldehyde serves as the acyl anion equivalent after reacting with the NHC catalyst.

Another logical disconnection is between the C4 and C5 bond. This suggests a coupling between an enolate (or enolate equivalent) of acetone (B3395972) and a precursor containing the pivaloyl group, such as 3,3-dimethyl-2-butanone, functionalized with a leaving group at the C1 position.

Alternative precursors can be identified through different synthetic strategies. For instance, methods involving radical coupling might utilize silyl (B83357) enol ethers and α-bromocarbonyl compounds. organic-chemistry.orgIn the context of this compound, this could involve the silyl enol ether of 3,3-dimethyl-2-butanone and a bromoacetone (B165879) derivative. Furthermore, some syntheses start from biomass-derived molecules like 2,5-dimethylfuran (B142691), which can be converted to the related 2,5-hexanedione (B30556) through hydrolysis. researchgate.netchemicalbook.comwikipedia.orgWhile not directly yielding the 3,3-dimethyl derivative, this highlights the use of furan-based precursors in diketone synthesis.

A summary of potential retrosynthetic disconnections and the resulting precursors is presented below.

Disconnection StrategyPrecursor 1Precursor 2
Stetter Reaction (C3-C4 bond)PivalaldehydeMethyl vinyl ketone
Enolate Alkylation (C4-C5 bond)Acetone enolate equivalent1-halo-3,3-dimethyl-2-butanone
Radical Coupling (C2-C3 bond)Silyl enol ether of acetone1-bromo-3,3-dimethyl-2-butanone

Development of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of 1,4-dicarbonyls, especially those with sterically demanding quaternary centers like this compound, has driven the development of innovative catalytic methods. nih.govTraditional methods often struggle with limited functional group tolerance and harsh reaction conditions. acs.orgCatalytic Approaches:

N-Heterocyclic Carbene (NHC) Catalysis: The Stetter reaction is a cornerstone of 1,4-diketone synthesis. acs.orgrsc.orgIt utilizes an NHC to generate a nucleophilic Breslow intermediate from an aldehyde, which then adds to an α,β-unsaturated acceptor. rsc.orgResearch has focused on developing more efficient NHC catalysts, such as specific thiazolium salts, that can improve yields and accommodate a wider range of substrates, including those that lead to quaternary carbons. acs.orgnih.gov* Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. nih.govSeveral methods for 1,4-diketone synthesis employ this strategy. One approach involves the radical coupling of silyl enol ethers with α-bromocarbonyl compounds, often using an inexpensive organic dye like eosin (B541160) Y as the photocatalyst. organic-chemistry.orgAnother innovative method is the visible-light-induced cascade radical cyclization of aroyl chlorides with specific alkenes, which furnishes 1,4-diketones under mild conditions. nih.gov* Transition Metal Catalysis:

Cobalt Catalysis: Cobalt-catalyzed reactions can construct 1,4-dicarbonyls through a cascade process involving organocobalt addition, trapping, and rearrangement. organic-chemistry.org * Rhodium Catalysis: Rhodium complexes have been used to catalyze the 1,4-carbonylative addition of arylboronic acids to α,β-unsaturated ketones, providing another route to 1,4-diketones. researchgate.net * Silver Catalysis: Silver-catalyzed intermolecular cross-coupling of silyl enolates has been shown to be an efficient method for preparing 1,4-diketones. organic-chemistry.orgThis reaction is believed to proceed through a single-electron transfer process involving radical species. organic-chemistry.orgAnother silver-catalyzed method achieves a formal carbene insertion into the C-C bond of 1,3-dicarbonyls to generate 2,3-disubstituted 1,4-diketones. nih.gov * Palladium Catalysis: Palladium catalysts enable the addition of organozinc reagents to enones in the presence of carbon monoxide to yield 1,4-diketones. organic-chemistry.org The development of methods to construct all-carbon quaternary centers is a significant challenge. nih.govorganic-chemistry.orgOrganocatalytic conjugate additions to specifically designed enediketones have been shown to produce acyclic 1,4-dicarbonyl compounds with quaternary carbons in high yield and enantioselectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of chemical transformations. For the synthesis of 1,4-diketones, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In the Stetter reaction , the choice of the N-heterocyclic carbene (NHC) catalyst and the base is crucial. A study on the synthesis of novel 1,4-diketone derivatives systematically tested various NHC catalysts and bases. acs.orgThe combination of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as the catalyst and triethylamine (B128534) (TEA) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent at room temperature for 24 hours provided the best results, with yields ranging from 71% to 96%. acs.org The influence of temperature and reaction time is also significant. In a study on a bio-inspired Stetter reaction in aqueous conditions, the reaction rate and selectivity were investigated at different temperatures. rsc.orgIt was found that for more complex substrates, a longer reaction time was necessary to achieve good conversion. For example, with pyrrole (B145914) carboxaldehyde, the yield of the desired diketone increased from 25% after 20 hours to 68% after 60 hours at 75°C. rsc.org The table below summarizes optimized conditions found for different catalytic systems for 1,4-diketone synthesis.

Reaction TypeCatalystSolventTemperatureTimeTypical YieldReference
Stetter Reaction3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride / TEADMSORoom Temp.24 h71-96% acs.org
Stetter Reaction (aqueous)Thiazolium salt / DBUWater75 °C20-60 h68-70% rsc.org
Visible-Light Radical CouplingEosin Y-Room Temp.-- organic-chemistry.org
Cobalt-Catalyzed CascadeCo(acac)₂---- organic-chemistry.org
Paal-Knorr SynthesisMicrowave-assisted---Good organic-chemistry.org

Microwave-assisted Paal-Knorr condensation represents another area where optimization is key. This method can produce furans, pyrroles, and thiophenes from 1,4-diketones in good yields with significantly reduced reaction times compared to conventional heating. organic-chemistry.org

Exploration of Sustainable and Green Chemical Syntheses

Green chemistry principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of 1,4-dicarbonyl compounds. nih.govkoreascience.kr One major avenue of green synthesis is the use of biomass-derived starting materials. rsc.orgrsc.orgFor example, 2,5-hexanedione can be synthesized from the hydrolysis of 2,5-dimethylfuran, which is itself derivable from glucose. chemicalbook.comwikipedia.orgThis creates a pathway from renewable resources to valuable chemical intermediates. rsc.orgThe conversion of 5-hydroxymethylfurfural (B1680220) (HMF), another key biomass platform molecule, into 2,5-hexanedione has also been reported using water splitting with zinc in high-temperature water, highlighting a novel and green approach. rsc.org The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. koreascience.krresearchgate.netResearchers have successfully developed a DABCO-catalyzed aldol (B89426) reaction of arylglyoxals and ketones in water at room temperature to produce 2-hydroxy-1,4-diones in good yields. koreascience.krresearchgate.netThis method offers operational simplicity and avoids volatile organic solvents. koreascience.krSimilarly, bio-inspired Stetter reactions have been effectively performed in aqueous conditions. rsc.org Catalysis is another key area for green synthesis. The use of visible-light photoredox catalysis offers a mild and energy-efficient alternative to traditional methods that often require high temperatures. nih.govThese reactions can be driven by LEDs, reducing energy consumption. rsc.orgFurthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a significant goal. rsc.orgFor instance, solid acid zeolites have been used for the synthesis of pyrroles from bio-derived furans, a process that proceeds via a 1,4-diketone intermediate. rsc.org

Stereochemical Control in Diketone Synthesis Relevant to Analogous Structures

While this compound is an achiral molecule, the synthesis of chiral 1,4-dicarbonyl analogues, particularly those with stereocenters at the C2 and C3 positions, is a significant area of research. nih.govcsic.esacs.orgDeveloping methods to control the stereochemistry in these syntheses is crucial for accessing biologically active molecules and complex natural products. nih.gov The enantioselective synthesis of 1,4-dicarbonyl compounds remains a considerable challenge. researchgate.netacs.orgOne of the primary difficulties is that the 1,4-relationship of the carbonyl groups requires an "umpolung" (polarity inversion) strategy, where a normally nucleophilic α-carbonyl position is made electrophilic to react with a standard enolate. researchgate.netacs.org Several successful strategies have been developed:

Chiral Catalysis: A major breakthrough involves the use of chiral catalysts to induce enantioselectivity. One method combines a neutral eosin Y photocatalyst for hydrogen atom transfer with a chiral rhodium Lewis acid catalyst. nih.govresearchgate.netThis dual catalytic system allows for the direct and highly enantioselective synthesis of 1,4-dicarbonyl compounds from simple aldehydes, achieving up to 99% enantiomeric excess (ee). nih.gov* Enzyme Catalysis: Biocatalysis offers a powerful route to chiral molecules. The enzyme D-fructose-6-phosphate aldolase (B8822740) (EcFSA) has been used to synthesize chiral 2,3-dihydroxy-1,4-diketones with high stereoselectivity and on a gram scale. csic.esacs.orgThese enzymatic methods operate under mild conditions and provide access to highly functionalized products that are difficult to obtain through traditional chemistry. csic.es* Substrate and Reagent Control: Diastereoselective reactions can be controlled by the existing stereochemistry in the substrate or by using chiral reagents. For example, a silver-catalyzed carbene insertion into α-substituted 1,3-diketones has been shown to produce 2,3-disubstituted 1,4-diketones with good to excellent diastereoselectivity (up to 13:1 dr). nih.govIn another approach, the stereodivergent synthesis of all four possible isomers of an α,β-disubstituted 1,4-dicarbonyl compound was achieved through a charge-accelerated- koreascience.krkoreascience.krsigmatropic sulfonium (B1226848) rearrangement, where the stereochemical outcome could be controlled. nih.gov* Organocatalysis: Organocatalytic methods have also been developed for the stereoselective synthesis of 1,4-diketones. The addition of silyl ketene (B1206846) acetals to electrophilic 1-azaallyl cations, catalyzed by a chiral phosphoric acid, can furnish chiral masked 1,4-dicarbonyl compounds with excellent enantio- and diastereoselectivity. acs.org These advanced methods demonstrate the significant progress made in controlling stereochemistry during the synthesis of 1,4-dicarbonyl structures analogous to this compound, opening pathways to a wide array of complex and valuable chiral molecules. acs.orgnih.gov

Elucidation of Reactivity and Reaction Mechanisms of 3,3 Dimethyl 2,5 Hexanedione

Carbonyl Reactivity and Nucleophilic Additions

3,3-Dimethyl-2,5-hexanedione, a γ-diketone, possesses two carbonyl groups that are the primary sites for nucleophilic attack. The reactivity of these carbonyl groups is influenced by the molecular structure, particularly the presence of the geminal dimethyl groups at the C3 position. These groups exert steric hindrance, which can affect the accessibility of the carbonyl carbons to incoming nucleophiles. scbt.com

The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates. Depending on the nucleophile and reaction conditions, these intermediates can then undergo further reactions. For instance, reaction with amines can initiate the first step of pyrrole (B145914) synthesis, a common reaction for γ-diketones. uoa.gruoa.gr However, the steric bulk of the geminal dimethyl groups in this compound can modulate the rate and feasibility of such additions compared to less hindered diketones like 2,5-hexanedione (B30556). The presence of two ketone groups can also facilitate intramolecular hydrogen bonding, which can influence the compound's stability and reactivity. scbt.com

Intramolecular and Intermolecular Condensation Reactions

Like other γ-diketones, this compound can theoretically undergo condensation reactions. Intermolecular condensations can occur, for instance, in the presence of amines to form N-substituted pyrroles, a reaction known as the Paal-Knorr synthesis. rhhz.netresearchgate.net This reaction is a classic method for synthesizing pyrrole derivatives from 1,4-dicarbonyl compounds. mdpi.comresearchgate.netnih.gov

Intramolecularly, γ-diketones can undergo aldol-type condensation reactions to form cyclic products. For example, 2,5-hexanedione can cyclize to form 3-methyl-2-cyclopentenone. rsc.orglibretexts.orglibretexts.org This reaction proceeds through the formation of an enolate which then attacks the other carbonyl group within the same molecule. libretexts.org However, the specific substitution pattern of this compound significantly impacts its ability to undergo such cyclizations.

Mechanistic Investigations of Cyclization Reactions

The most well-studied cyclization reaction for γ-diketones is the Paal-Knorr pyrrole synthesis. researchgate.netorganic-chemistry.org The generally accepted mechanism involves the initial nucleophilic attack of a primary amine on one of the carbonyl groups to form a hemiaminal intermediate. uoa.grresearchgate.net This is followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxytetrahydropyrrole derivative. researchgate.net Subsequent dehydration steps, often acid-catalyzed, result in the formation of the aromatic pyrrole ring. uoa.gruoa.grmdpi.com

The rate-determining step of this reaction has been a subject of investigation. Studies have shown that the cyclization step itself is often rate-limiting. organic-chemistry.org The reaction is typically promoted by acidic conditions, which facilitate both the initial carbonyl protonation and the final dehydration steps. mdpi.comorganic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been employed to improve the efficiency of the Paal-Knorr reaction. mdpi.comscielo.br

For intramolecular aldol (B89426) condensations, the mechanism also involves the formation of an enolate intermediate under basic conditions. libretexts.org This enolate then acts as a nucleophile, attacking the other carbonyl group to form a five- or six-membered ring. libretexts.orgacs.org The stability of the resulting cyclic product often dictates the reaction's outcome, with less strained rings being favored. libretexts.org

Distinctive Reactivity Profile Attributed to Steric and Electronic Effects of Geminal Dimethyl Groups

The geminal dimethyl groups at the C3 position of this compound are crucial in defining its unique reactivity. These groups introduce significant steric hindrance around the core of the molecule. This steric bulk can impede the approach of reactants to the carbonyl groups and can also influence the conformational preferences of the molecule. scbt.comulisboa.pt

The Thorpe-Ingold effect, or gem-dimethyl effect, describes how geminal substituents can alter bond angles and favor cyclization reactions by bringing reactive groups closer together. wikipedia.org However, in the case of this compound, the steric hindrance appears to be the dominant factor, particularly in reactions requiring specific geometric arrangements of the dicarbonyl system.

From an electronic standpoint, the alkyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbons. However, this electronic effect is generally considered secondary to the pronounced steric effects of the geminal dimethyl groups. researchgate.net

Analysis of Hindered Pyrrole Formation in this compound Compared to 2,5-Hexanedione

A key difference in the reactivity between this compound and its unsubstituted counterpart, 2,5-hexanedione, lies in their ability to form pyrroles. The Paal-Knorr synthesis requires the dicarbonyl compound to adopt a conformation that allows for the intramolecular cyclization step. For 2,5-hexanedione, this is readily achievable, and it reacts with primary amines to form 2,5-dimethylpyrroles. uoa.grwikipedia.org

In contrast, this compound is incapable of forming a pyrrole ring. researchgate.netacs.orgnih.gov The steric hindrance imposed by the geminal dimethyl groups at the C3 position prevents the necessary cyclization from occurring. acs.org This structural feature makes it a useful compound in comparative toxicological studies to isolate the effects of pyrrole formation by other γ-diketones. nih.gov While its isomer, 3,4-dimethyl-2,5-hexanedione, readily forms pyrroles and exhibits accelerated reactivity compared to 2,5-hexanedione, the positioning of the methyl groups in this compound completely inhibits this pathway. nih.gov

CompoundPyrrole Formation with Primary AminesReason for Reactivity/Non-reactivity
2,5-HexanedioneYesFlexible backbone allows for the necessary conformation for cyclization. uoa.grwikipedia.org
This compoundNoSteric hindrance from geminal dimethyl groups prevents intramolecular cyclization. researchgate.netacs.orgnih.gov
3,4-Dimethyl-2,5-hexanedioneYes (accelerated)Methyl groups favor a conformation conducive to cyclization. nih.gov

Oxidation and Reduction Pathways of the Diketone Moiety

The diketone moiety of this compound can undergo both oxidation and reduction reactions, typical for carbonyl compounds.

Reduction: The carbonyl groups can be reduced to secondary alcohols. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield 3,3-dimethyl-2,5-hexanediol. The specific conditions and reagents used can influence the stereochemistry of the resulting diol.

Oxidation: Oxidation of the diketone can lead to cleavage of the carbon-carbon bonds. Strong oxidizing agents can break the chain, potentially forming carboxylic acids. For example, oxidation of the related compound 3,4-dimethylhexane-2,5-dione (B1207610) can result in the formation of carboxylic acids. The specific products would depend on the oxidant and the reaction conditions. The presence of the quaternary carbon in this compound would influence the products formed upon oxidative cleavage.

Applications of 3,3 Dimethyl 2,5 Hexanedione in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Scaffolds

The strategic placement of two carbonyl groups and a quaternary carbon center makes 3,3-dimethyl-2,5-hexanedione a useful starting point for constructing complex molecular frameworks. Organic chemists utilize such building blocks to assemble intricate structures that may be intermediates for pharmaceuticals or other high-value chemicals. cymitquimica.comgoogle.com The inherent structure of this compound, with its defined stereochemistry and reactive sites, allows for controlled transformations into more complex molecules. uni-rostock.de While its direct applications are less documented than its unmethylated counterpart, its potential lies in creating derivatives with unique steric and conformational properties that are otherwise difficult to achieve.

Precursor Role in the Synthesis of Heterocyclic Compounds

A primary application of 1,4-dicarbonyl compounds is the synthesis of five-membered heterocycles through the Paal-Knorr reaction. nih.govajol.info This reaction involves the condensation of the diketone with a primary amine, sulfide, or dehydrating agent to form pyrroles, thiophenes, or furans, respectively.

While extensive literature documents the use of 2,5-hexanedione (B30556) for this purpose, this compound can also serve as a precursor to correspondingly substituted heterocycles. ajol.infoutrgv.edu The reaction with a primary amine, for instance, would yield a 1-substituted-3,3,5-trimethyl-2,5-dimethylpyrrole. The gem-dimethyl group at the C3 position of the pyrrole (B145914) ring imparts significant steric hindrance, which can influence the molecule's physical properties and subsequent reactivity.

The table below illustrates the expected products from the Paal-Knorr reaction using this compound with various reagents, drawing parallels from the well-established reactions of 2,5-hexanedione. derpharmachemica.comwikipedia.org

Table 1: Heterocyclic Synthesis via Paal-Knorr Reaction

ReactantReagentResulting Heterocycle ClassExpected Product
This compoundPrimary Amine (R-NH₂)Pyrrole1-R-3,3,5-trimethyl-2,5-dimethylpyrrole
This compoundPhosphorus Pentasulfide (P₄S₁₀)Thiophene3,3,5-trimethyl-2,5-dimethylthiophene
This compoundAcid Catalyst (e.g., H₂SO₄)Furan3,3,5-trimethyl-2,5-dimethylfuran

Application in the Development of Specialty Polymers and Functional Materials

Pyrrole-containing polymers are of interest for their conductive properties and applications in electronics and sensors. The synthesis of these materials can be achieved by the polymerization of pyrrole monomers or via the Paal-Knorr reaction using diketones and diamines. mdpi.com For example, the reaction of 2,5-hexanedione with a diamine like hexamethylenediamine (B150038) produces a di-pyrrole compound that can be copolymerized with sulfur. mdpi.com

Extrapolating from this, this compound could be used as a monomer in similar polycondensation reactions to create novel polymers. The introduction of the gem-dimethyl group onto the polymer backbone would be expected to:

Increase Solubility: The bulky methyl groups could disrupt polymer chain packing, leading to better solubility in organic solvents.

Modify Morphology: The steric hindrance would alter the planarity of the polymer chains, affecting the material's bulk properties such as its thermal and mechanical characteristics.

Tune Electronic Properties: Changes in polymer conformation can impact the electronic conjugation along the backbone, offering a way to fine-tune the material's conductive properties.

Potential in Catalysis and Ligand Design

Diketones are foundational structures in the design of ligands for metal catalysts. While β-diketones are more common as direct chelating agents, γ-diketones like this compound can be transformed into effective ligand scaffolds.

For example, the compound can be converted into substituted cyclopentadienyl (B1206354) (Cp) ligands. These Cp ligands, when complexed with transition metals, form the basis of many important industrial catalysts. The specific substitution pattern derived from this compound would offer a unique steric and electronic profile to the resulting catalyst, potentially influencing its activity and selectivity in reactions such as hydrogenation or polymerization. The synthesis of novel thiazole (B1198619) derivatives and other heterocyclic scaffolds from diketones further highlights their role as building blocks for creating complex ligands for catalysis. mdpi.comniscpr.res.in

Contributions to Biomass Valorization and Renewable Chemical Production (drawing parallels from 2,5-Hexanedione applications)

The transition to a sustainable chemical industry relies on converting biomass into valuable platform molecules. rsc.org 2,5-Hexanedione (HXD) has emerged as a key bio-derived platform chemical, obtainable from the catalytic conversion of cellulose (B213188), 5-hydroxymethylfurfural (B1680220) (HMF), or 2,5-dimethylfuran (B142691) (DMF). nih.govamazonaws.com This makes HXD a renewable bridge to a variety of high-value products, including fuels and chemicals. rsc.orgresearchgate.net

Established Routes to Bio-based 2,5-Hexanedione:

From Cellulose: A one-pot process can convert cellulose into HXD with high yields using a combination of catalysts like Al₂(SO₄)₃ and Pd/C. nih.gov

From HMF/DMF: HMF, a primary dehydration product of C6 sugars, can be hydrogenated and hydrolyzed to HXD. mdpi.com Similarly, the hydrolysis of biomass-derived DMF is a direct route to HXD. researchgate.net

Given these established pathways for its parent compound, this compound represents a potential next-generation platform molecule, provided a viable synthesis route from modified biomass precursors can be developed. If produced from renewable sources, it could unlock a new family of bio-based chemicals and materials. For instance, intramolecular aldol (B89426) condensation of 2,5-hexanedione is a known route to methylcyclopentenone, a precursor to high-density fuels. researchgate.netacs.org A similar transformation of this compound would lead to a dimethylated cyclopentenone, offering a pathway to novel, high-performance renewable fuels. The catalytic conversion of 2,5-hexanedione to products like 2,5-dimethyltetrahydrofuran (B89747) (a fuel additive) and N-substituted pyrroles further underscores the versatility that could be mirrored by its dimethylated analog. acs.orgresearchgate.net

Sophisticated Analytical Methodologies for 3,3 Dimethyl 2,5 Hexanedione Characterization

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the molecular characterization of 3,3-Dimethyl-2,5-hexanedione, offering non-destructive and highly detailed information.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of this compound.

¹H NMR: While specific, experimentally derived ¹H NMR spectral data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure. The molecule's symmetry would result in three distinct proton signals. The methyl protons adjacent to the carbonyl group at C2 would appear as a singlet. The methylene (B1212753) protons at C4 would also produce a singlet, and the terminal methyl protons at C6 would yield another singlet. The integration of these signals would correspond to a 3:2:3 ratio, respectively.

¹³C NMR: The carbon skeleton of this compound is unambiguously mapped using ¹³C NMR spectroscopy. Publicly available spectral data indicates the presence of six distinct carbon signals, which is consistent with the compound's molecular structure. nih.gov The instrument used for this known spectrum was a Jeol FX-90. nih.gov The distinct chemical environments of the carbon atoms, from the carbonyl groups to the quaternary and methyl carbons, can be identified by their characteristic chemical shifts.

Table 1: Predicted and Known NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Signal Type Notes
¹H ~2.1 Singlet Protons on C1
¹H ~2.7 Singlet Protons on C4
¹H ~1.1 Singlet Protons on gem-dimethyl at C3
¹³C ~212 Carbonyl C5
¹³C ~209 Carbonyl C2
¹³C ~52 Methylene C4
¹³C ~46 Quaternary C3
¹³C ~29 Methyl C1
¹³C ~24 Methyl gem-dimethyl at C3

Note: Predicted ¹H NMR values are estimations based on standard chemical shift tables. The existence of a ¹³C NMR spectrum is documented, but specific peak assignments are based on predictive analysis.

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands indicative of its constituent functional groups. A vapor phase IR spectrum is noted in the PubChem database. nih.gov The most prominent feature would be the intense C=O stretching vibration characteristic of aliphatic ketones. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups would be present.

Table 2: Characteristic IR Absorption Bands for Aliphatic Ketones

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Stretch 1725-1705
C-H (sp³) Stretch 3000-2850
CH₂ / CH₃ Bend 1470-1430 / 1370-1350

Note: This table represents general frequency ranges. Specific values for this compound are not detailed in the cited literature.

Raman Spectroscopy: There is limited specific information available in the scientific literature regarding the Raman spectrum of this compound. However, this technique would be complementary to IR spectroscopy. The C=O stretch would also be a prominent feature, and the symmetrical vibrations of the carbon skeleton would be particularly Raman-active, providing further structural confirmation.

HRMS is a critical technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio of the molecular ion with very high precision, it is possible to determine the exact molecular formula. The computed exact mass for C₈H₁₄O₂ is 142.099379685 Da, a value that can be verified by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Derivatization Strategies for Enhanced Analytical Performance

The direct analysis of this compound can be challenging due to its physicochemical properties. Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method, is a crucial strategy to overcome these challenges. This approach is widely employed to enhance the performance of analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC). For ketones like this compound, derivatization primarily targets the carbonyl functional groups to improve volatility for GC analysis and to enhance ionization efficiency and detectability for LC-Mass Spectrometry (MS) analysis. ddtjournal.comsemanticscholar.org

For GC-based analysis, derivatization aims to increase the volatility and thermal stability of the analyte. libretexts.org A common strategy for ketones involves reaction with hydroxylamine (B1172632) reagents. ddtjournal.com For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a well-established derivatizing agent that reacts with carbonyl groups to form oxime derivatives. nih.gov These derivatives are not only more volatile but also highly responsive to electron capture detectors (ECD), providing excellent sensitivity. nih.gov Another approach involves methoximation, which stabilizes thermolabile ketones and converts them into more stable oximes prior to silylation and GC-MS analysis. mdpi.com

In the context of LC-MS, derivatization is employed to introduce a readily ionizable moiety into the analyte molecule, thereby significantly improving its ionization efficiency in techniques like electrospray ionization (ESI). ddtjournal.comsemanticscholar.org Since neutral ketones often exhibit poor ionization, converting them into derivatives with a permanent charge or a group that is easily protonated or deprotonated is essential for achieving low detection limits. ddtjournal.com Hydrazine-based reagents are particularly effective for this purpose. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), dansyl hydrazine (B178648), and 2-hydrazinoquinoline (B107646) (HQ) react with the carbonyl groups of ketones to form hydrazones. ddtjournal.comnih.govresearchgate.net These derivatives often possess enhanced hydrophobicity, which improves their retention on reversed-phase LC columns, and the introduced chromophoric or fluorophoric groups can also facilitate UV or fluorescence detection. semanticscholar.orgnih.gov Specifically, HQ derivatization has been shown to improve the chromatographic performance and ionization efficiency of ketones for LC-MS analysis. nih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

Table 1: Common Derivatization Reagents for Ketone Analysis

Derivatizing Reagent Target Functional Group Analytical Technique Enhancement
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyl GC-ECD, GC-MS Increased volatility and high electron capture response. nih.gov
O-Methoxylamine hydrochloride Carbonyl GC-MS Stabilizes thermolabile ketones by forming oximes. mdpi.com
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl LC-UV, LC-MS Forms hydrazone derivatives detectable in negative ion mode. ddtjournal.comresearchgate.net
Dansyl Hydrazine (Dns-Hz) Carbonyl LC-MS Increases ionization efficiency and allows for fluorescence detection. semanticscholar.org
2-Hydrazinoquinoline (HQ) Carbonyl LC-MS Improves chromatographic retention and ionization efficiency. nih.gov

Quantitative Analytical Method Development and Validation in Research Contexts

The development and validation of quantitative analytical methods are fundamental for obtaining reliable and reproducible data in research involving this compound. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. impactfactor.org This process is crucial for ensuring the quality and accuracy of research findings. The validation of an analytical method typically involves the evaluation of several key parameters as outlined by international guidelines. mdpi.comnih.gov

The development of a quantitative method, for instance using Gas Chromatography-Mass Spectrometry (GC-MS), begins with optimizing the conditions for the separation and detection of the analyte. This includes selecting an appropriate capillary column, optimizing the temperature program of the GC oven, and setting the mass spectrometer to operate in a mode that provides high sensitivity and selectivity, such as selected ion monitoring (SIM). brieflands.com Sample preparation is another critical aspect, which may involve extraction techniques like solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE), followed by a derivatization step to enhance the analyte's properties for GC-MS analysis. researchgate.net

Once the method is developed, it must be validated. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of good linearity. mdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. mdpi.combrieflands.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govcore.ac.uk

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govcore.ac.uk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical validation parameters that would be established in a research context for the quantitative analysis of a diketone using a chromatographic method.

Table 2: Illustrative Validation Parameters for a Quantitative Diketone Analysis Method

Validation Parameter Typical Acceptance Criteria/Value Reference
Linearity (R²) ≥ 0.995 mdpi.comgas-dortmund.de
Accuracy (Recovery) 80 - 120% brieflands.com
Precision (RSD) ≤ 15% brieflands.com
Limit of Detection (LOD) 0.01 - 0.05 mg/L gas-dortmund.de

These parameters ensure that the developed analytical method is fit for its purpose, providing accurate and reliable quantitative data for research applications involving this compound.

Theoretical and Computational Chemistry Investigations of 3,3 Dimethyl 2,5 Hexanedione

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the most stable three-dimensional structure of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry.

For 3,3-dimethyl-2,5-hexanedione, conformational analysis would focus on the rotation around the C-C single bonds of the hexane (B92381) backbone. The steric bulk of the gem-dimethyl group at the C3 position significantly restricts this rotation compared to the unsubstituted 2,5-hexanedione (B30556), leading to a more defined set of low-energy conformers. DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, would precisely quantify the geometric parameters of the most stable conformer.

Electronic properties are also derived from these calculations. The presence of two electronegative oxygen atoms in the carbonyl groups results in a significant molecular dipole moment. The distribution of electron density can be analyzed through calculated partial atomic charges, which would show a positive charge on the carbonyl carbons and a negative charge on the carbonyl oxygens, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Illustrative Data Table: Calculated Geometric Parameters This table represents typical data that would be generated from a DFT B3LYP/6-311++G(d,p) geometry optimization. The values are illustrative.

ParameterAtoms InvolvedCalculated Value
Bond LengthC2=O~1.21 Å
Bond LengthC5=O~1.21 Å
Bond LengthC2-C3~1.53 Å
Bond LengthC3-C4~1.55 Å
Bond AngleO=C2-C3~121.5°
Bond AngleC2-C3-C4~112.0°
Dihedral AngleO=C2-C3-C4~ -165° (anti-periplanar)

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. By locating transition states (the highest energy point along a reaction coordinate) and intermediates, chemists can calculate activation energies and determine the most favorable reaction pathways.

A critical aspect of the reactivity of γ-diketones like 2,5-hexanedione is their ability to undergo the Paal-Knorr reaction with primary amines to form substituted pyrroles. This reaction is central to the neurotoxicity of its metabolic precursor, n-hexane. However, a key difference in this compound is its inability to form a pyrrole (B145914). researchgate.net Computational modeling can elucidate the reason: the reaction mechanism requires the formation of an enol or enamine intermediate, which involves the removal of a proton from a carbon alpha to a carbonyl group. In this compound, the C3 carbon has no hydrogen atoms, making this crucial tautomerization step impossible. Computational attempts to model this pathway would show an extremely high or non-existent activation barrier for this step.

Other reactions, such as intramolecular aldol (B89426) condensation, could be modeled. For 2,5-hexanedione, this reaction is known to produce 3-methyl-2-cyclopentenone. oup.com A computational study of this reaction for this compound would involve calculating the energy of the enolate intermediate formed by deprotonation at C4 and the subsequent transition state for the ring-closing nucleophilic attack on the C2 carbonyl. The calculated activation energy would predict the feasibility and rate of this cyclization.

Density Functional Theory (DFT) and Ab Initio Studies of Spectroscopic Properties

DFT and ab initio methods can accurately predict various spectroscopic properties, which serve as fingerprints for molecular identification. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies (corresponding to IR and Raman spectra) can be determined.

For this compound, a frequency calculation would reveal characteristic peaks. The most prominent would be the strong C=O stretching vibrations around 1715-1725 cm⁻¹. Other significant vibrations would include the C-H stretching modes of the methyl and methylene (B1212753) groups. Comparing the calculated spectrum with experimental data helps to confirm the molecule's structure and conformational state.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculations would predict distinct signals for the chemically non-equivalent protons and carbons. For instance, the protons of the two methyl groups at C3 would be equivalent, yielding a single ¹H NMR signal, while the acetyl methyl protons at C1 and C6 would also be equivalent to each other but distinct from the C3 methyls.

Illustrative Data Table: Calculated Vibrational Frequencies (DFT) This table shows representative vibrational modes and their calculated frequencies. The values are illustrative.

Frequency (cm⁻¹)AssignmentDescription
~2980ν(C-H)Asymmetric methyl C-H stretch
~2890ν(C-H)Symmetric methyl C-H stretch
~1720ν(C=O)Symmetric carbonyl stretch
~1712ν(C=O)Asymmetric carbonyl stretch
~1460δ(CH₂)Methylene scissoring
~1365δ(C-H)Methyl symmetric deformation (umbrella mode)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic structure, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its conformational landscape. By tracking the dihedral angles along the C2-C3-C4-C5 backbone over time, one could identify the most populated conformational states and the rates of transition between them. This analysis would quantitatively demonstrate how the gem-dimethyl group on C3 restricts the molecule's flexibility.

When simulated in a solvent like water, MD is excellent for studying intermolecular interactions. Analysis of the simulation trajectory would reveal the structure and dynamics of the solvation shell around the diketone. Radial distribution functions (RDFs) could be calculated between the carbonyl oxygens and water hydrogens to characterize the strength and geometry of intermolecular hydrogen bonds. This provides insight into the molecule's solubility and interactions in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate structural or physicochemical properties of molecules with a specific activity. researchgate.net While often used for biological endpoints, QSAR can also be applied to predict chemical reactivity. europa.eu In this context, the "activity" could be a reaction rate constant, an equilibrium constant, or susceptibility to a certain chemical transformation.

For this compound, a reactivity QSAR model would use computational descriptors, derived from quantum chemical calculations, to predict its behavior. acs.org Relevant descriptors would include:

Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy suggests a higher susceptibility to nucleophilic attack.

Charge-based Descriptors: The partial atomic charge on the carbonyl carbons (C2 and C5). A more positive charge indicates a more electrophilic site.

Global Reactivity Descriptors: The electrophilicity index (ω), which quantifies the energy stabilization when a molecule accepts electronic charge.

A hypothetical QSAR equation might predict the rate of a nucleophilic addition reaction as a function of these descriptors. For a series of diketones, one could build a model like: log(k_rate) = c₀ + c₁(LUMO Energy) + c₂(Charge on C=O) + c₃*(ω)

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized diketones without the need for extensive laboratory experiments, aiding in catalyst design or stability assessment.

Table of Mentioned Compounds

Common NameIUPAC Name
This compound3,3-dimethylhexane-2,5-dione
2,5-Hexanedionehexane-2,5-dione
n-Hexanehexane
3-Methyl-2-cyclopentenone3-methylcyclopent-2-en-1-one

Environmental Behavior and Degradation Pathways of 3,3 Dimethyl 2,5 Hexanedione

Investigation of Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of a compound in the environment. For 3,3-Dimethyl-2,5-hexanedione, the most relevant of these processes are photolysis, hydrolysis, and oxidation.

Photolysis:

Photochemical reactions, driven by sunlight, can be a significant degradation pathway for organic compounds in the atmosphere and surface waters. Ketones, such as this compound, are known to undergo photochemical reactions, primarily Norrish Type I and Type II reactions, upon absorbing light. wikipedia.orgnih.gov

Norrish Type I Reaction: This process involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom (α-scission), resulting in the formation of two free radicals. wikipedia.org For this compound, this would lead to the formation of an acetyl radical and a 3,3-dimethyl-2-oxobutyl radical. These highly reactive radicals would then participate in further reactions in the atmosphere.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a hydrogen atom from the gamma-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org However, due to the quaternary carbon at the 3-position in this compound, there are no abstractable gamma-hydrogens relative to the C5-carbonyl group. Abstraction from the C4 hydrogens relative to the C2-carbonyl is possible.

The significance of photolysis as a degradation pathway is dependent on the compound's ability to absorb light within the solar spectrum reaching the Earth's surface (wavelengths greater than 290 nm). Many simple ketones have a weak absorption band in this region. nih.gov The atmospheric lifetime of a compound due to photolysis can vary, but for many volatile organic compounds, reactions with atmospheric oxidants are often more significant. acs.org

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Ketones are generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). acs.orgresearchgate.netepa.gov The carbonyl group of a ketone exists in equilibrium with its geminal diol form in aqueous solution, but the equilibrium generally lies far to the left, favoring the ketone. quora.com Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in aquatic environments.

Oxidation:

In the atmosphere, the primary degradation pathway for many volatile organic compounds (VOCs) is oxidation by photochemically generated radicals, principally the hydroxyl radical (•OH). acs.org The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound.

Quantitative Structure-Activity Relationship (QSAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows) within the EPI Suite™ software, can be used to estimate the rate constant for the reaction of a chemical with •OH radicals. epa.gov Based on its structure, this compound is expected to be susceptible to attack by hydroxyl radicals. The estimated atmospheric half-life due to this reaction would likely be on the order of hours to a few days, indicating that it would not persist for long periods in the atmosphere. epa.govcanada.ca For instance, the calculated atmospheric half-life for the similar C12 branched ketone fraction from hydroxyl radical attack is approximately 7 hours. epa.gov

Table 1: Predicted Abiotic Degradation of this compound

Transformation Process Predicted Significance Primary Products/Mechanism Notes
Photolysis Potentially significant in the atmosphere Free radicals via Norrish Type I cleavage. wikipedia.org Dependent on light absorption in the solar spectrum. nih.gov
Hydrolysis Insignificant Not applicable Ketones are generally stable to hydrolysis at environmental pH. acs.orgresearchgate.netepa.gov
Atmospheric Oxidation Significant Carbonyl-containing fragments, CO₂, H₂O Primarily driven by reaction with hydroxyl radicals (•OH). acs.org

Studies on Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Systems)

Biotic degradation, primarily through microbial metabolism, is a fundamental process for the removal of organic compounds from soil and water. The biodegradability of this compound will be influenced by its chemical structure, particularly the presence of two ketone groups and the branched methyl groups.

The susceptibility of hydrocarbons to microbial degradation generally follows the order: n-alkanes > branched alkanes > low molecular weight aromatics > cyclic alkanes. biosphereplastic.com The branching in the structure of this compound may render it more resistant to degradation compared to its linear isomer, 2,5-hexanedione (B30556). biosphereplastic.comeolss.net

Microbial degradation of ketones can be initiated through several enzymatic pathways:

Carboxylation: This is a common activation step for the anaerobic degradation of ketones, where a carboxyl group is added to the molecule. researchgate.netkarger.com

Hydroxylation: Aerobic bacteria often initiate alkane and ketone degradation by introducing a hydroxyl group, a reaction catalyzed by monooxygenase enzymes. eolss.netresearchgate.net

The presence of the two methyl groups on the same carbon atom (a quaternary carbon) in this compound presents a significant steric hindrance, which may impede enzymatic attack and slow the rate of biodegradation. Some studies have shown that highly branched ketones are more persistent in the environment. karger.com However, some microbial strains, such as certain species of Rhodococcus, have been shown to degrade branched alkanes.

Predictive models for biodegradability, such as those in EPI Suite's BIOWIN™, can provide an initial assessment. epa.gov These models often classify compounds based on the probability of rapid aerobic biodegradation. Given its branched structure, it is likely that this compound would not be classified as readily biodegradable.

Environmental Persistence and Transport Modeling

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. It is a function of its resistance to both abiotic and biotic degradation processes. Based on the predicted rapid atmospheric oxidation, this compound is not expected to be persistent in the atmosphere. Its persistence in soil and water will be largely determined by its biodegradability. The steric hindrance from the dimethyl groups suggests it may have a longer half-life in these compartments compared to linear ketones.

Environmental transport modeling uses a compound's physicochemical properties to predict its movement and partitioning between different environmental compartments (air, water, soil, and sediment). Key parameters for these models include:

Vapor Pressure: This determines the tendency of a substance to volatilize from surfaces into the air.

Water Solubility: This influences its concentration in aquatic systems and its potential for leaching through soil.

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity and is used to predict its tendency to bioaccumulate and sorb to organic matter in soil and sediment.

Henry's Law Constant (H): This describes the partitioning of a chemical between air and water at equilibrium. wikipedia.org

QSAR models can provide estimates for these properties. For a C8 ketone, these properties would suggest a moderate potential for volatilization and some degree of partitioning to soil organic carbon.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning of this compound (Illustrative Estimates)

Property Predicted Value Range (based on C8 ketones) Implication for Environmental Transport
Log Kow (Octanol-Water Partition Coefficient) 1.0 - 2.5 Moderate tendency to sorb to organic matter in soil and sediment.
Water Solubility 1,000 - 10,000 mg/L Moderately soluble, allowing for transport in aquatic systems.
Henry's Law Constant (atm·m³/mol) 1 x 10⁻⁵ - 1 x 10⁻⁴ Moderate volatilization from water to air.
Soil Organic Carbon-Water Partition Coefficient (Koc) 10 - 100 L/kg Low to moderate sorption to soil, suggesting some mobility. nj.govchemsafetypro.com

Fate and Distribution in Various Environmental Compartments

Based on its predicted physicochemical properties, the fate and distribution of this compound in the environment can be summarized as follows:

Air: If released to the atmosphere, it is expected to exist predominantly in the vapor phase. Its primary removal mechanism will be rapid oxidation by hydroxyl radicals, leading to a short atmospheric lifetime. acs.orgepa.gov

Water: If released into water, it will likely remain dissolved due to its moderate solubility. Volatilization to the atmosphere would be a competing process. Biodegradation is expected to be the ultimate removal mechanism, although it may be slow due to its branched structure. Sorption to suspended solids and sediment is expected to be low to moderate.

Soil: If released to soil, it may volatilize from the soil surface. It is expected to have moderate to high mobility in soil and may leach into groundwater. Biodegradation would be the primary degradation process in the soil environment, with its rate being a key factor in its persistence.

Biota: The moderate Log Kow value suggests a low to moderate potential for bioaccumulation in aquatic organisms.

Emerging Research Frontiers and Future Prospects for 3,3 Dimethyl 2,5 Hexanedione

Exploration of Unconventional Synthetic Routes and Catalytic Systems

Currently, dedicated and optimized high-yield synthetic methodologies for 3,3-Dimethyl-2,5-hexanedione are not widely reported in scientific literature, a stark contrast to the well-established routes for 2,5-hexanedione (B30556), which can be derived from biomass. wikipedia.orggoogle.com The synthesis of this compound is complicated by the presence of a quaternary carbon adjacent to one of the carbonyl groups.

Future research could focus on overcoming these synthetic challenges through several potential routes:

Organometallic Coupling Reactions: The use of organocuprates or other organometallic reagents to couple a pivaloyl-containing synthon with a suitable three-carbon electrophile could provide a direct pathway.

Oxidation of Precursor Diols: The synthesis and subsequent selective oxidation of 3,3-dimethyl-2,5-hexanediol would be a viable, albeit potentially multi-step, approach.

Advanced Catalysis: Given the steric hindrance imposed by the gem-dimethyl group, conventional catalysts may prove inefficient. scbt.com The exploration of novel catalytic systems, such as phase-transfer catalysts or specifically designed organocatalysts, will be crucial for developing efficient and scalable production methods. Investigating enzymatic or chemo-enzymatic routes could also offer high selectivity under mild conditions.

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The most significant chemical distinction of this compound is its inability to undergo the Paal-Knorr synthesis to form a pyrrole (B145914) ring. researchgate.netnih.govmdpi.com This reaction, which is characteristic of γ-diketones like 2,5-hexanedione and 3,4-dimethyl-2,5-hexanedione, requires acidic protons on the carbons alpha to both carbonyl groups for the necessary cyclization and dehydration steps. The quaternary carbon at the C-3 position in this compound blocks this pathway, a fact that is directly linked to its non-neurotoxic profile. nih.govmdpi.com

This inherent limitation is also a gateway to selective chemical modifications. Research into novel derivatives could exploit this unique reactivity:

Selective Monofunctionalization: The methylene (B1212753) group at the C-4 position remains reactive and can serve as a handle for selective monofunctionalization via reactions like aldol (B89426) condensation, halogenation, or Michael additions, leaving the sterically hindered C-2 carbonyl intact.

Asymmetric Synthesis: The pro-chiral methylene group offers opportunities for asymmetric catalysis, leading to the synthesis of chiral building blocks with defined stereochemistry.

Heterocycle Synthesis (Non-Paal-Knorr): While pyrrole formation is blocked, other cyclization reactions are conceivable. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of pyridazine (B1198779) derivatives. A systematic investigation of its behavior with various dinucleophiles is a significant unexplored area.

Integration into Advanced Functional Materials and Nanotechnology

While no current applications exist, the unique structure of this compound makes it a candidate for integration into advanced materials where its specific properties could be leveraged. This area is entirely prospective and invites creative exploration.

Polymer Chemistry: As a monomer or cross-linking agent, the rigid gem-dimethyl group could introduce unique structural motifs into polymer chains. This could enhance thermal stability, modify solubility, or create specific microporosity in polymer networks.

Ligand Design for Catalysis: The diketone functionality allows it to act as a bidentate ligand for metal ions. The steric bulk of the t-butyl-like fragment could be used to control the coordination environment around a metal center, potentially leading to catalysts with novel selectivity or stability.

Building Block for Supramolecular Chemistry: The defined geometry and potential for directed interactions (hydrogen bonding via enol forms) make it an interesting candidate for designing supramolecular architectures or metal-organic frameworks (MOFs), where it could dictate pore size and functionality.

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound is inherently interdisciplinary, bridging synthetic chemistry with toxicology, computational modeling, and materials science.

Computational Chemistry: There is a significant opportunity to use theoretical models to predict the reactivity of this compound. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the stability of intermediates, and quantify the steric and electronic effects of the gem-dimethyl group, providing a rational basis for designing new experiments. acs.org

Toxicology and Biochemistry: The foundational 1986 study established its non-neurotoxicity. nih.gov Modern toxicological methods could be used to further investigate its metabolic fate and explore any other potential biological activities. Understanding why it is not toxic provides a crucial piece of the structure-activity puzzle for γ-diketone neurotoxicity.

Materials Science: Collaborative efforts between synthetic chemists and materials scientists could explore the synthesis of the polymers and frameworks hypothesized in the previous section, followed by rigorous characterization of their physical and chemical properties.

Addressing Current Challenges and Identifying Unexplored Research Avenues

The primary challenge in the study of this compound is the fundamental lack of available research. This presents a clear roadmap for future investigations.

Challenge: Scalable Synthesis: The most immediate hurdle is the absence of a well-documented, efficient, and scalable synthetic route. Overcoming this is a prerequisite for any meaningful exploration of its properties and applications.

Unexplored Avenue: Comprehensive Reactivity Profiling: A systematic study of its reactivity is a major unexplored avenue. While its failure to undergo Paal-Knorr synthesis is known, its performance in other cornerstone diketone reactions like intramolecular aldol condensation or other cyclizations has not been reported.

Unexplored Avenue: Leveraging Steric Hindrance: The key unexplored opportunity lies in leveraging its unique steric hindrance. Can this feature be used to design specialized polymers, ligands, or molecular building blocks that achieve functions unattainable with its less-hindered isomers? For example, it could serve as a "protecting group" for one carbonyl while reactions proceed at the other, or its bulk could direct the stereochemical outcome of reactions.

Challenge: Isomer-Specific Applications: A critical question is whether the unique properties of this compound can be translated into a specific application where other isomers are unsuitable. Answering this will require foundational research to build a comprehensive understanding of this intriguing, yet understudied, molecule.

Q & A

Q. What structural features of 3,3-dimethyl-2,5-hexanedione explain its lack of neurotoxicity compared to other γ-diketones?

Answer: The absence of neurotoxicity in this compound is attributed to its inability to undergo the Paal-Knorr pyrrole formation reaction. Neurotoxic γ-diketones (e.g., 2,5-hexanedione) react with lysine residues in axonal proteins to form pyrrole adducts, initiating oxidative crosslinking and neuropathy. The 3,3-dimethyl substitution sterically hinders cyclization, preventing pyrrole formation . Experimental validation involves comparing reaction kinetics with model amines (e.g., ethanolamine) using spectrophotometry or NMR to detect pyrrole intermediates. For example, 3,4-dimethyl-2,5-hexanedione reacts 8× faster than 2,5-hexanedione, while this compound shows no reactivity .

Q. How can this compound be utilized as a control in neurotoxicity studies?

Answer: The compound serves as a negative control in mechanistic studies of γ-diketone neuropathy. Experimental designs might include:

  • In vitro protein crosslinking assays : Incubate neurofilament proteins with this compound and neurotoxic analogs (e.g., 2,5-hexanedione), then quantify crosslinking via SDS-PAGE or mass spectrometry .
  • Animal models : Administer this compound to rodents and compare axonal degeneration (via histopathology) to animals exposed to neurotoxic diketones . Antioxidant co-treatment (e.g., vitamin E) can further isolate oxidative crosslinking as a toxicity mechanism .

Advanced Research Questions

Q. What methodologies are recommended to investigate the kinetics of pyrrole formation and oxidative crosslinking in γ-diketones?

Answer:

  • Kinetic studies : Use ethanolamine or ovalbumin as model nucleophiles. Monitor pyrrole adduct formation via UV-Vis spectroscopy (absorbance at 530 nm) or HPLC. For example, 3,4-dimethyl-2,5-hexanedione exhibits a reaction rate of 1–1.5 mol⁻¹ hour⁻¹, compared to 0.034–0.037 mol⁻¹ hour⁻¹ for 2,5-hexanedione .
  • Crosslinking analysis : After pyrrole formation, expose proteins to air or oxidizing agents (e.g., H₂O₂) and quantify crosslinking using size-exclusion chromatography or Western blotting for neurofilament aggregates .

Q. How can computational modeling clarify the structure-activity relationship (SAR) of γ-diketones?

Answer:

  • Molecular dynamics simulations : Compare the energy barriers for pyrrole formation in this compound and neurotoxic analogs. Steric hindrance from the 3,3-dimethyl groups disrupts the planar transition state required for cyclization .
  • Density functional theory (DFT) : Calculate reaction pathways for diketone-lysine adducts to predict neurotoxicity. Parameters include bond angles, electron density, and transition-state stability .

Q. What experimental approaches resolve contradictions in neurotoxicity data across structurally similar diketones?

Answer:

  • Comparative metabolomics : Profile metabolites in neuronal cells exposed to this compound versus toxic analogs (e.g., 3,4-dimethyl-2,5-hexanedione) using LC-MS. Focus on oxidative stress markers (e.g., glutathione depletion) and protein adducts .
  • Axonal transport assays : Use live-cell imaging in primary neurons to assess neurofilament transport disruption. Neurotoxic diketones impair transport via crosslinking, while this compound shows no effect .

Methodological Tables

Q. Table 1. Kinetic Parameters for Pyrrole Formation in γ-Diketones

CompoundReaction Rate (mol⁻¹ hour⁻¹)NeurotoxicityReference
2,5-Hexanedione0.034–0.037Yes
3,4-Dimethyl-2,5-hexanedione1–1.5Yes
This compoundNo reactionNo

Q. Table 2. Key Experimental Models for Neurotoxicity Studies

ModelEndpointApplication Example
In vitro protein assaysCrosslinking quantificationSDS-PAGE of neurofilament aggregates
Rodent neuropathologyAxonal degenerationHistopathology of sciatic nerve
Computational simulationsEnergy barrier calculationDFT analysis of cyclization pathways

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